molecular formula C19H15N3O B2530557 5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile CAS No. 477851-03-9

5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile

Cat. No. B2530557
CAS RN: 477851-03-9
M. Wt: 301.349
InChI Key: OZFFABMLECTHLB-VAWYXSNFSA-N
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Description

The compound "5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile" is a functionally substituted isoxazole, which is a class of heterocyclic compounds characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom in the ring structure. The specific compound mentioned has a benzylamino group attached to an ethenyl chain, which is further connected to the oxazole ring, and a phenyl group and a carbonitrile group are also attached to the oxazole ring.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of "5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile," they do provide insights into similar compounds. For instance, the synthesis of functionally substituted isoxazoles, such as those described in the first paper, often involves transformations like the Curtius rearrangement, which can lead to the formation of amines that are integral to the structure of the target compound . Additionally, the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles, as mentioned in the second paper, involves the introduction of alkylamino groups to the oxazole ring, which is a relevant step for the target compound .

Molecular Structure Analysis

The molecular structure of the target compound would include an isoxazole ring, which is known for its aromaticity and stability. The presence of the benzylamino group would likely influence the electronic distribution within the molecule, potentially affecting its reactivity. The ethenyl linkage provides a site for potential isomerization between E and Z forms, which could be relevant in the context of the compound's biological activity or synthesis.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of "5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile." However, similar compounds, such as those containing the oxazole ring, are known to participate in various chemical reactions. For example, the third paper describes a four-component condensation reaction involving an aromatic aldehyde and an isocyanide to synthesize a related compound . This suggests that the target compound might also be amenable to multi-component condensation reactions, given the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the properties of similar compounds discussed in the papers. The presence of the oxazole ring and the carbonitrile group would contribute to the compound's polarity and potential hydrogen bonding capabilities. The benzylamino group could affect the compound's solubility in organic solvents. The fourth paper discusses the stereoselective synthesis of related compounds, indicating that the target compound might also exhibit stereoselectivity in its synthesis and that its physical properties could be influenced by its stereochemistry .

Scientific Research Applications

Photoinduced Reactions of Azirines

A study explored the photoinduced reactions of 3-phenyl-2H-azirines with carboxylate esters, leading to the formation of 5-alkoxy-3-oxazolines. These reactions demonstrate the potential utility of azirine derivatives (which share structural motifs with the compound ) in synthesizing heterocyclic compounds under light irradiation. The study highlights the regiospecific addition of the ester carbonyl group to azirine-derived dipoles, showcasing a pathway to synthesize oxazoline derivatives, which are valuable in various chemical syntheses and potential applications in material science and pharmaceuticals (Gilgen et al., 1975).

Antitumor Activities

Another study identified a compound structurally related to 5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile as a novel activator for epidermal fatty acid binding protein (E-FABP), demonstrating significant inhibition of mammary tumor growth in a mouse model. This indicates the potential of oxazole derivatives in developing new therapeutic agents targeting tumor-associated macrophages to enhance anti-tumor immunity (Rao et al., 2015).

properties

IUPAC Name

5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c20-13-17-18(11-12-21-14-15-7-3-1-4-8-15)23-22-19(17)16-9-5-2-6-10-16/h1-12,21H,14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFFABMLECTHLB-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC=CC2=C(C(=NO2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN/C=C/C2=C(C(=NO2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile

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